Malaria is a protozoan disease that places an enormous burden on human health in endemic areas around the world. The 2020 World Health Organization malaria report indicates a 60% decrease in the global malaria fatality rate between 2000 to 2019. Despite this, malaria remains a significant cause of morbidity and mortality; 90% of deaths from malaria occur in Africa. Individuals at the highest risk for malaria are those in disease naïve populations, children under age 5, refugees in Central and Eastern Africa, nonimmune civilian and military travelers, pregnant women, and immigrants traveling to their place of origin. Mefloquine, commonly known as Lariam, is an antimalarial drug used for the prevention and treatment of malaria caused by infection with Plasmodium vivax and Plasmodium falciparum. The drug was initially discovered by the Walter Reed Army Institute of Research (WRAIR) during a malaria drug discovery program between 1963 until 1976. It was approved by the FDA in 1989, and was first marketed by Hoffman Laroche. This drug has been the subject of widespread controversy due to concerns regarding neurotoxic effects; product information warns of potential serious neuropsychiatric effects.
Mefloquine is an Antimalarial.
Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.
Mefloquine hydrochloride is a natural product found in Aspergillus sclerotiorum with data available.
Mefloquine Hydrochloride is the hydrochloride salt form of mefloquine, a piperidinyl quinidine with antimalarial activity. Although the exact mechanism of mefloquine hydrochloride is largely unknown, this agent acts as a blood schizonticide and probably exert its actions by interacting with the phospholipid bilayer, thereby interfering with the stability of the cell membrane and causing cell lysis. Mefloquine hydrochloride is active against Plasmodium falciparum and Plasmodium vivax.
Mefloquine is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, mefloquine, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, mefloquine has better blood-brain-barrier (BBB) penetration.
A phospholipid-interacting antimalarial drug (ANTIMALARIALS). It is very effective against PLASMODIUM FALCIPARUM with very few side effects.
See also: Mefloquine Hydrochloride (has salt form).
Mefloquine
CAS No.: 53230-10-7
Cat. No.: VC0534902
Molecular Formula: C17H16F6N2O
Molecular Weight: 378.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 53230-10-7 |
---|---|
Molecular Formula | C17H16F6N2O |
Molecular Weight | 378.31 g/mol |
IUPAC Name | (S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol |
Standard InChI | InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1 |
Standard InChI Key | XEEQGYMUWCZPDN-DOMZBBRYSA-N |
Isomeric SMILES | C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
SMILES | C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Canonical SMILES | C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Appearance | Solid powder |
Boiling Point | 415.7±40.0 °C |
Melting Point | 250-254 174-176 °C |
Pharmacological Properties
Chemical Structure and Mechanism of Action
Mefloquine hydrochloride (C₁₇H₁₆F₆N₂O·HCl) features a quinoline core with two trifluoromethyl groups at positions 2 and 8, and a piperidinyl-methanol side chain at position 4 . Its molecular weight of 414.78 g/mol and lipophilic nature facilitate extensive tissue distribution, particularly in erythrocytes infected with malaria parasites .
The exact antimalarial mechanism remains partially elucidated, but key interactions include:
-
Binding to heme polymers in the parasite's digestive vacuole, inhibiting detoxification of toxic hemoglobin breakdown products
-
Disruption of ribosomal RNA processing via 80S ribosome binding, impairing protein synthesis
-
Antagonism of adenosine A2A receptors in human neural tissues, potentially contributing to neurotoxicity
In vitro studies demonstrate concentration-dependent schizonticidal activity, with 90% inhibitory concentrations (IC₉₀) of 15-30 nM against P. falciparum .
Pharmacokinetic Profile
Mefloquine exhibits complex pharmacokinetics characterized by:
Notable pharmacokinetic variations occur in special populations:
-
Pregnant women: 40% increased clearance during third trimester, requiring dose adjustments
-
Pediatric patients: 30% higher weight-adjusted exposure compared to adults
-
Severe malaria: 2-3x higher Cₘₐₓ due to reduced volume of distribution
Clinical Applications
Malaria Treatment
Mefloquine's efficacy against multidrug-resistant P. falciparum established its role in acute malaria management. A landmark phase II trial (n=147) demonstrated dose-dependent cure rates:
Dose (mg) | Cure Rate (Day 63) | Median Fever Clearance | Parasite Clearance |
---|---|---|---|
500 | 95% | 48 hours | 60 hours |
750 | 92.5% | 36 hours | 48 hours |
1000 | 100% | 24 hours | 36 hours |
Data adapted from Bangkok Hospital for Tropical Diseases trial
Current WHO guidelines recommend:
-
Uncomplicated falciparum malaria: 25 mg/kg divided as 15 mg/kg + 10 mg/kg 8-24h apart
-
Vivax malaria: 25 mg/kg single dose with primaquine radical cure
Chemoprophylaxis
Prophylactic regimens (250 mg weekly) achieve steady-state concentrations of 1,000-2,000 μg/L within 7-10 weeks . A systematic review of 10 trials (n=2,750) reported:
-
98.3% protective efficacy against falciparum malaria in endemic areas
-
3.49x higher discontinuation rate vs placebo (95% CI 1.42-8.56) primarily due to neuropsychiatric effects
Military deployments provide unique insights into long-term prophylaxis:
-
Canadian Armed Forces: 87% adherence over 6-month deployments with 0.7% severe adverse events
-
US Military: 1:11,000 incidence of psychosis during prophylaxis vs 1:215 during treatment
Adverse Effect Profile
Common Adverse Reactions
Pooled data from 19,850 patients reveal incidence rates:
System | Adverse Effect | Incidence (Treatment) | Incidence (Prophylaxis) |
---|---|---|---|
Gastrointestinal | Nausea/Vomiting | 25-40% | 10-15% |
Neurological | Dizziness | 30-45% | 8-12% |
Psychiatric | Vivid Dreams | 15-20% | 5-8% |
Dermatological | Pruritus | 10-12% | 2-3% |
Cardiovascular | Sinus Bradycardia | 6-8% | 1-2% |
Neuropsychiatric Complications
Post-marketing surveillance identifies concerning patterns:
-
Acute effects: Anxiety (4.3%), depression (1.9%), psychosis (0.3%)
-
Persistent effects: 12% report vestibular dysfunction lasting >6 months post-discontinuation
-
Risk factors: Personal/family history of psychiatric disorders, concurrent β-blocker use
Mechanistic studies implicate:
Resistance and Combination Therapies
Genetic Resistance Markers
P. falciparum resistance correlates with:
Notably, mefloquine pressure induces collateral Pvmdr1 amplification in P. vivax, reducing susceptibility by 4-7x .
Artemisinin-Based Combinations
Pharmacokinetic studies of mefloquine-artesunate (MQ-AS) show:
Formulation | Cₘₐₓ (ng/mL) | t₁/₂ (days) | AUC₀→∞ (μg·h/mL) |
---|---|---|---|
Lariam® | 2,820 | 14.4 | 63.59 |
Mephaquin® | 2,500 | 15.2 | 62.32 |
Mefloquina-AC® | 2,750 | 14.5 | 59.42 |
Data from Peruvian pharmacovigilance study
Despite 98% Day 28 efficacy, declining cure rates in Southeast Asia (from 97% to 89% over 2001-2010) necessitate alternative combinations .
Contemporary Recommendations
Prophylaxis Guidelines
Revised 2024 CDC recommendations advise:
-
Avoid in patients with psychiatric history or cardiac conduction defects
-
Preferred alternatives: Doxycycline (100 mg daily) or atovaquone-proguanil (250/100 mg daily)
-
High-risk areas: Mefloquine remains first-line in multidrug-resistant regions with close neuropsychiatric monitoring
Therapeutic Monitoring
Emerging protocols suggest:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume